2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254651
InChI: InChI=1S/C12H17NO3/c1-8(2)16-12(6-13)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine

CAS No.:

Cat. No.: VC16254651

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-2-propan-2-yloxyethanamine
Standard InChI InChI=1S/C12H17NO3/c1-8(2)16-12(6-13)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7,13H2,1-2H3
Standard InChI Key WGKMPCJQVGUFAR-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(CN)C1=CC2=C(C=C1)OCO2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(1,3-benzodioxol-5-yl)-2-[(propan-2-yl)oxy]ethanamine. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol . The structure integrates a benzodioxole ring (a methylenedioxy-substituted benzene) attached to an ethanamine backbone modified by an isopropoxy group at the second carbon .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for 2-(Benzo[d] dioxol-5-yl)-2-isopropoxyethanamine is documented, analogous compounds suggest a multi-step approach:

  • Benzodioxole Functionalization: Nitration or bromination of 1,3-benzodioxole introduces electrophilic sites for subsequent coupling .

  • Nucleophilic Substitution: Reaction with isopropyl glycidyl ether forms the isopropoxy-ethanol intermediate .

  • Amine Formation: Reductive amination or Gabriel synthesis converts the alcohol to the primary amine .

A patent by Ambeed, Inc. describes a similar pathway for 2-isopropoxyethanamine derivatives, utilizing tetrahydrofuran (THF) as a solvent and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) as a catalyst . Yield optimization remains challenging due to steric hindrance from the isopropyl group .

Industrial-Scale Production

Current production is limited to laboratory-scale batches, with suppliers like CymitQuimica offering 5g quantities at €1,440.00 . Scaling up would require addressing:

  • Purification Challenges: Column chromatography is necessary to isolate the amine from byproducts .

  • Safety Protocols: The compound’s hazard profile (e.g., respiratory irritation) mandates strict containment .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .

  • Stability: Degrades under strong acidic or basic conditions, with the benzodioxole ring prone to oxidative cleavage .

Thermal and Spectroscopic Profiles

  • Melting Point: Estimated 120–125°C based on analogs like 1-(Benzo[d] dioxol-5-yl)propan-2-ol (mp: 98°C) .

  • UV-Vis Absorption: λₘₐₓ ≈ 280 nm (π→π* transitions of the aromatic system) .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modify the isopropoxy or amine groups to enhance potency .

  • Toxicological Profiling: Evaluate acute and chronic toxicity in model organisms.

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